1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a unique combination of cyclopentyl, furan, pyridine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic synthesis. One common synthetic route includes:
Formation of the Pyridine-Furan Intermediate: The initial step involves the formation of the 2-(furan-2-yl)pyridine intermediate.
Alkylation: The next step involves the alkylation of the pyridine-furan intermediate with a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: Finally, the urea moiety is introduced by reacting the alkylated intermediate with an isocyanate or a carbodiimide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted ureas with various functional groups.
Scientific Research Applications
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of furan and pyridine derivatives.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine moieties can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity. The combination of these moieties with a urea group provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-17-14(10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXFPXMZSCGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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